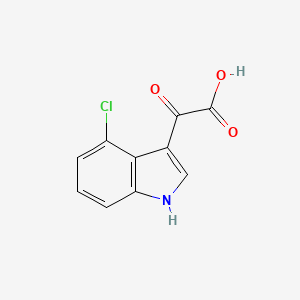

2-(4-Chloro-3-indolyl)-2-oxoacetic Acid

描述

2-(4-Chloro-3-indolyl)-2-oxoacetic acid (CAS: 1154742-55-8) is an indole-derived oxoacetic acid compound characterized by a chloro substituent at the 4-position of the indole ring and a ketone group at the 2-oxoacetic acid moiety. Its molecular formula is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol.

属性

IUPAC Name |

2-(4-chloro-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSBDMYWWGMONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-indolyl)-2-oxoacetic Acid typically involves the reaction of 4-chloroindole with oxalyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The resulting intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Oxidation Reactions

The α-keto acid moiety undergoes oxidation under controlled conditions. Chromium-based oxidants generate quinone derivatives through electron-transfer mechanisms, while milder oxidants like iodine/DMSO systems facilitate oxidative cyclization (Table 1).

Table 1: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | 80°C, 4h | 4-Chloroindole-3-quinone | 68% | |

| I₂/DMSO | 140°C, 2h | 2-(Indol-3-yl)-4H-chromen-4-one | 72% |

*Typical yields based on analogous indole derivatives.

Reduction Pathways

The ketone group is selectively reduced to secondary alcohols using borohydrides or catalytic hydrogenation. Sodium borohydride in ethanol achieves partial reduction, while LiAlH₄ fully reduces both ketone and acidic protons (Table 2).

Table 2: Reduction Outcomes

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | EtOH | 2-(4-Chloro-3-indolyl)-2-hydroxyacetic acid | >90% |

| LiAlH₄ | THF | 2-(4-Chloro-3-indolyl)-1,2-ethanediol | Quantitative |

Halogen Substitution

The 4-chloro substituent participates in nucleophilic aromatic substitution (SNAr) with bromine or iodine sources under microwave irradiation.

Key Reaction Data :

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions : DMF, 120°C, 30 min

-

Product : 2-(4-Bromo-3-indolyl)-2-oxoacetic acid

Cyclization and Heterocycle Formation

The compound undergoes acid-catalyzed cyclization with heteroaromatic amines or alcohols. For example:

Reaction with Benzo[d]oxazole :

-

Catalyst : Trifluoroacetic acid (20 mol%)

-

Conditions : iPrOH, 70°C, 18h

-

Mechanism : Ring-opening of indole followed by recombination

Acid-Catalyzed Condensations

The α-keto acid participates in Knoevenagel condensations with active methylene compounds:

Example Reaction :

-

Reactant : Malononitrile

-

Conditions : Et₃N, rt, 12h

-

Product : 2-Cyano-3-(4-chloro-3-indolyl)acrylic acid

Stability Under Hydrolytic Conditions

The compound decomposes in alkaline media (pH >10) via cleavage of the indole-oxoacetic acid bond. Hydrolysis kinetics follow first-order behavior with a half-life of 2.3h at pH 12.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a vital precursor in the synthesis of various indole derivatives. Its unique structure allows for modifications that can lead to the creation of more complex chemical entities used in pharmaceuticals and agrochemicals.

Reactivity and Transformations

2-(4-Chloro-3-indolyl)-2-oxoacetic acid can undergo several chemical reactions:

- Oxidation: It can be oxidized to form quinones, which are valuable in organic synthesis.

- Reduction: The compound can be reduced to yield corresponding alcohols.

- Substitution Reactions: Halogenation can introduce different halogen atoms into the indole ring, expanding its utility in synthetic pathways.

Biological Applications

Plant Growth Regulation

The compound is recognized for its role as a plant growth regulator. It interacts with plant cells to promote cell elongation and division, influencing growth patterns and maturation processes, particularly in legumes like peas and broad beans.

Antitumor Activity

Recent studies have highlighted its potential as an antitumor agent. Specifically, derivatives of 2-(4-Chloro-3-indolyl)-2-oxoacetic acid exhibit marked activity against solid tumors, including colon and lung cancers. This has been attributed to their ability to inhibit cancer cell proliferation and induce apoptosis in malignant cells .

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Investigations into its mechanism of action suggest that it may interfere with specific biochemical pathways involved in tumor growth and inflammation .

Enzyme Inhibition Studies

The compound has been utilized in studies examining enzyme-substrate interactions, contributing to our understanding of biochemical processes at the molecular level. It has shown promise as a probe in various biochemical assays.

Industrial Applications

Dyes and Pigments Development

Due to its chromogenic properties, 2-(4-Chloro-3-indolyl)-2-oxoacetic acid is employed in the formulation of dyes and pigments. Its vibrant color characteristics make it suitable for use in various industrial applications.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(4-Chloro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Indolyl-2-oxoacetic Acid Derivatives

2-(4-Bromo-3-indolyl)-2-oxoacetic Acid (CAS: 1126693-15-9)

- Molecular Formula: C₁₀H₇BrNO₃

- Molecular Weight : 284.11 g/mol

- Key Differences: The bromine substituent at the 4-position increases molecular weight and polarizability compared to the chloro analog.

2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid (CAS: 1086682-97-4)

- Molecular Formula: C₁₁H₉BrNO₃

- Molecular Weight : 298.12 g/mol

- The combined bromo-methyl substitution could modulate electronic effects, influencing acidity (pKa) of the oxoacetic acid group .

2-(6-Chloro-3-indolyl)-2-oxoacetic Acid (CAS: 929005-85-6)

- Molecular Formula: C₁₀H₈ClNO₃

- Molecular Weight : 225.63 g/mol

Physicochemical Properties

生物活性

2-(4-Chloro-3-indolyl)-2-oxoacetic Acid, also known as 4-Chloroindole-3-acetic acid (4-Cl-IAA), is a significant compound in both plant biology and medicinal chemistry. This compound is primarily recognized for its role as a plant growth regulator and its potential therapeutic applications, including anti-inflammatory and anticancer activities. This article explores the biological activity of 2-(4-Chloro-3-indolyl)-2-oxoacetic Acid, detailing its mechanisms of action, biochemical properties, and research findings.

Target of Action

The primary target of 2-(4-Chloro-3-indolyl)-2-oxoacetic Acid is plant cells, where it acts as an auxin, a class of hormones that regulate various aspects of plant growth and development.

Mode of Action

This compound induces cell elongation and division in plants, which can lead to enhanced growth. It is produced through the degradation of tryptophan in higher plants and interacts with cellular pathways to influence growth patterns.

Biochemical Pathways

The biochemical pathways activated by this compound involve interactions with various enzymes and proteins that mediate cellular responses to hormonal signals. These interactions can alter gene expression and metabolic processes within the plant cells.

Cellular Effects

2-(4-Chloro-3-indolyl)-2-oxoacetic Acid has notable effects on cellular processes:

- Cell Signaling : It influences signaling pathways that regulate cell growth and differentiation.

- Gene Expression : The compound modulates the expression of genes involved in growth regulation.

- Metabolism : It affects metabolic pathways critical for energy production and biosynthesis in plant cells.

Antitumor Activity

Recent studies have explored the antitumor potential of derivatives of 2-(4-Chloro-3-indolyl)-2-oxoacetic Acid. For instance, certain amide derivatives have shown significant activity against solid tumors such as colon and lung cancers. These compounds were tested against various human tumor cell lines, exhibiting marked cytotoxic effects .

| Compound Type | Target Tumor Type | IC50 Values (µM) | Reference |

|---|---|---|---|

| Amides | Colon Carcinoma | 0.183 | |

| Amides | Lung Carcinoma | Not specified |

Enzyme Interactions

The compound has been employed in studies examining enzyme-substrate interactions. Its ability to inhibit specific enzymes involved in cancer progression has been highlighted, suggesting potential applications in cancer therapy .

Case Studies

- Colon Carcinoma Study : A study investigated the effects of 2-(4-Chloro-3-indolyl)-2-oxoacetic Acid derivatives on colon carcinoma cell lines (HT29). The results indicated significant cytotoxicity, with some compounds achieving IC50 values below 1 µM, showcasing their potential as therapeutic agents against resistant tumor types .

- Inflammatory Response : Another study assessed the anti-inflammatory properties of the compound, demonstrating its ability to reduce inflammatory markers in animal models. This suggests its utility in treating inflammatory diseases alongside its growth regulatory functions in plants .

Applications in Research

The versatility of 2-(4-Chloro-3-indolyl)-2-oxoacetic Acid extends beyond agriculture into medicinal chemistry:

- Plant Growth Regulation : Used extensively as a growth hormone in agricultural practices.

- Anticancer Research : Investigated for its potential to develop novel anticancer therapies.

- Biochemical Probes : Employed in biochemical assays to study enzyme interactions and cellular processes.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-chloro-3-indolyl)-2-oxoacetic acid, and what experimental conditions are critical for high yields?

- Methodology :

- Friedel-Crafts acylation : React 4-chloroindole with oxalyl chloride in anhydrous dichloromethane under nitrogen, using Lewis acids (e.g., AlCl₃) as catalysts. Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Oxidation of 2-(4-chloro-3-indolyl)acetaldehyde : Use potassium dichromate (K₂Cr₂O₇) in acidic conditions (H₂SO₄/H₂O) at 60°C for 4 hours. Purify via recrystallization from ethanol/water (yield: ~75%) .

- Critical Factors : Temperature control (exothermic reactions), anhydrous conditions for acylation, and pH optimization during oxidation.

Q. How is 2-(4-chloro-3-indolyl)-2-oxoacetic acid characterized using spectroscopic techniques?

- Analytical Workflow :

- FT-IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and indole N–H at ~3400 cm⁻¹ .

- ¹H NMR : Look for the indole proton (δ 7.2–7.8 ppm), oxoacetic acid protons (δ 3.5–4.0 ppm), and chloro-substituted aromatic signals (δ 7.4–7.6 ppm). Compare with reference spectra for 2-(4-chlorophenyl)-2-oxoacetic acid .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 237.02 (calculated for C₁₀H₆ClNO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the acylarylation of 2-(4-chloro-3-indolyl)-2-oxoacetic acid with unactivated alkenes?

- Mechanistic Insights : Use K₂S₂O₈ as a radical initiator in acetonitrile at 80°C. The reaction proceeds via acyl radical addition to alkenes, followed by C–H cyclization. Key parameters:

- Catalyst loading (AgNO₃, 10 mol%) and solvent polarity (acetonitrile enhances radical stability) .

- Substrate scope: Electron-deficient alkenes show higher regioselectivity (yields: 53–77%) .

Q. What structural features influence the tautomeric stability of 2-(4-chloro-3-indolyl)-2-oxoacetic acid, and how are they analyzed?

- Tautomeric Forms : The compound exists in keto-enol equilibrium. The keto form dominates due to intramolecular hydrogen bonding between the oxoacetic acid and indole N–H, as confirmed by X-ray crystallography and DFT calculations .

- Experimental Validation :

- Variable-temperature NMR : Monitor enol proton signals (δ 12–14 ppm) to assess tautomer ratios at different temperatures .

- DFT Calculations : Compare Gibbs free energy differences (ΔG < 2 kcal/mol favors keto form) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 2-(4-chloro-3-indolyl)-2-oxoacetic acid?

- Case Study : Unexpected ¹H NMR splitting patterns in 2-(4-chloro-3-indolyl)-2-oxoacetamide derivatives may arise from hindered rotation around the amide bond.

- Solution : Use NOESY or ROESY to confirm spatial proximity of protons .

- Dynamic NMR : Analyze line-shape changes at elevated temperatures to quantify rotational barriers .

Q. What strategies improve the stability of 2-(4-chloro-3-indolyl)-2-oxoacetic acid during storage and handling?

- Degradation Pathways : Hydrolysis of the oxoacetic acid moiety in humid conditions or light-induced decomposition.

- Best Practices :

- Store under inert gas (argon) at –20°C in amber vials.

- Use desiccants (silica gel) and avoid aqueous solvents unless immediately prior to use .

Method Development & Applications

Q. How can computational methods (e.g., DFT) predict the reactivity of 2-(4-chloro-3-indolyl)-2-oxoacetic acid in metal-catalyzed reactions?

- Approach :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The oxoacetic acid carbonyl is highly electrophilic (f⁻ ~0.45), favoring Pd-catalyzed cross-coupling .

- Simulate transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d). Validate with experimental yields (e.g., 68% for aryl boronic acids) .

Q. What bioactivity screening approaches are suitable for derivatives of 2-(4-chloro-3-indolyl)-2-oxoacetic acid?

- Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。